1-Methoxy-3,3-dimethylbutan-2-ol

Organic Synthesis Solvent Selection Reaction Optimization

1-Methoxy-3,3-dimethylbutan-2-ol is a C7 branched methoxy alcohol derivative (tertiary alcohol subclass) with a molecular formula C7H16O2 and a predicted boiling point of 153.7±8.0 °C. It is commercially supplied as a colorless liquid with a reported purity specification of 97%.

Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
Cat. No. B12504407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3,3-dimethylbutan-2-ol
Molecular FormulaC7H16O2
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C(COC)O
InChIInChI=1S/C7H16O2/c1-7(2,3)6(8)5-9-4/h6,8H,5H2,1-4H3
InChIKeyMCNKQNGPUIQVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3,3-dimethylbutan-2-ol (CAS 760211-15-2): Chemical Identity and Baseline Procurement Profile


1-Methoxy-3,3-dimethylbutan-2-ol is a C7 branched methoxy alcohol derivative (tertiary alcohol subclass) with a molecular formula C7H16O2 and a predicted boiling point of 153.7±8.0 °C . It is commercially supplied as a colorless liquid with a reported purity specification of 97% . The compound serves as an organic synthesis intermediate, with potential utility in the preparation of substituted butanol derivatives relevant to fragrance and flavor applications [1].

1-Methoxy-3,3-dimethylbutan-2-ol: Critical Structure-Function Distinctions Preventing Direct Interchange with Common Analogues


Generic substitution of 1-Methoxy-3,3-dimethylbutan-2-ol with simpler methoxy alcohols (e.g., 2-methoxyethanol or 1-methoxy-2-propanol) or with its non-methoxylated parent alcohol (3,3-dimethylbutan-2-ol) is not scientifically valid. The combination of the tertiary 3,3-dimethyl branching and the 1-methoxy group confers distinct steric hindrance and hydrogen-bonding profiles that alter reactivity, solvent properties, and molecular recognition . Consequently, substitution compromises stereoelectronic outcomes in synthesis and may nullify the specific binding affinities observed in biological screens (e.g., low nanomolar IC50 values against specific protein targets) [1].

1-Methoxy-3,3-dimethylbutan-2-ol: Verifiable Differentiation Metrics vs. Structural Comparators


Predicted Boiling Point Differentiation: Impact on Reaction and Purification Tolerances

1-Methoxy-3,3-dimethylbutan-2-ol exhibits a predicted boiling point of 153.7±8.0 °C . In contrast, the non-methoxylated structural analogue 3,3-dimethylbutan-2-ol possesses a boiling point of 120–122 °C [1]. This approximately 33 °C increase in volatility threshold directly impacts solvent removal strategies and temperature windows for reactions requiring inert atmosphere reflux.

Organic Synthesis Solvent Selection Reaction Optimization

Density and Liquid-Handling Characteristics Relative to Parent Alcohol

The predicted density of 1-Methoxy-3,3-dimethylbutan-2-ol is 0.890±0.06 g/cm³ . This is lower than the density of 3,3-dimethylbutan-2-ol, which is approximately 0.81–0.82 g/cm³ . The higher density of the methoxy derivative indicates altered packing efficiency and may influence phase separation behavior in biphasic liquid-liquid extractions.

Formulation Analytical Chemistry Process Engineering

Computational LogP Differentiation: Implications for Partitioning and Membrane Permeability

1-Methoxy-3,3-dimethylbutan-2-ol has a computed LogP (octanol-water partition coefficient) of 1.03980 [1]. This is significantly higher than the LogP of the common industrial solvent 2-methoxyethanol, which is approximately -0.77 [2]. The increased lipophilicity (ΔLogP > 1.8) predicts enhanced permeability across lipid bilayers and greater retention in reversed-phase chromatographic systems.

Medicinal Chemistry Drug Design ADME Prediction

1-Methoxy-3,3-dimethylbutan-2-ol: Evidence-Backed Deployment Scenarios for Scientific Procurement


Scaffold for Fragrance and Flavor Derivative Synthesis

Given its structural relationship to substituted butanol derivatives claimed in patent literature for fragrance and flavor applications [2], 1-Methoxy-3,3-dimethylbutan-2-ol is a strategic intermediate for generating novel organoleptic compounds. The higher boiling point and unique LogP compared to simpler analogues allow for distinct downstream purification and volatility profiles in the final formulation .

Specialized Solvent for High-Temperature or Lipophilic Reaction Conditions

The compound's boiling point of ~153.7 °C and LogP of ~1.04 [2] position it as a solvent of choice for reactions requiring a wider liquid range and increased lipophilicity compared to common methoxyethanols (e.g., 2-methoxyethanol, b.p. ~124.5 °C). This makes it suitable for high-temperature organic transformations involving hydrophobic substrates, where conventional solvents would either evaporate prematurely or fail to solubilize the reactants .

Precursor for Tertiary Amine and Amino Alcohol Ligand Synthesis

The 3,3-dimethylbutan-2-ol framework is a key structural motif in chiral amino alcohol catalysts (e.g., (R)-(-)-1-piperidino-3,3-dimethylbutan-2-ol) used in Noyori asymmetric alkylation [2]. The methoxy derivative provides a functional handle for alternative derivatization or for tuning the steric environment of the catalyst. The compound's branched, hindered structure makes it a valuable building block for asymmetric synthesis .

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